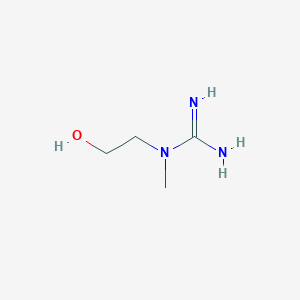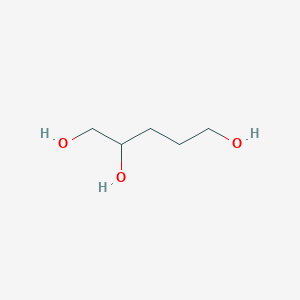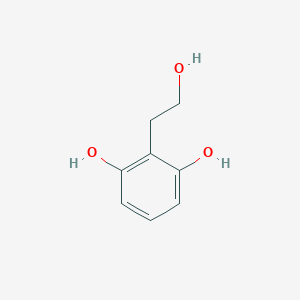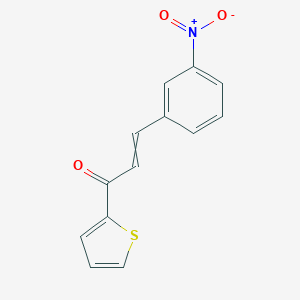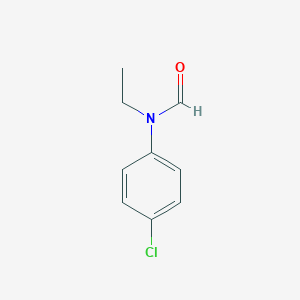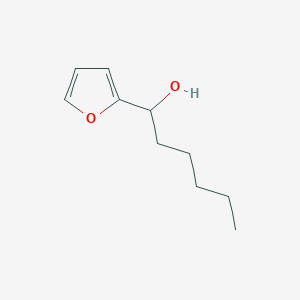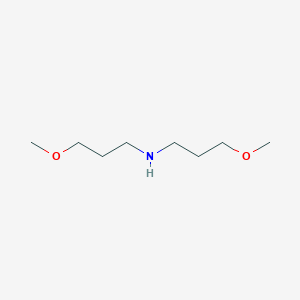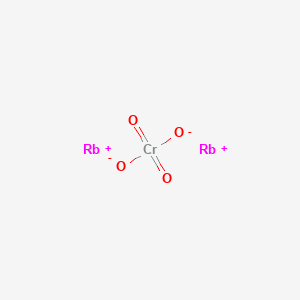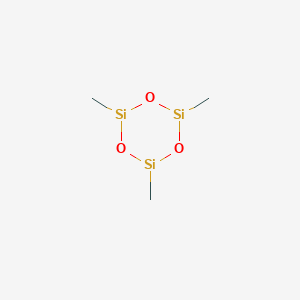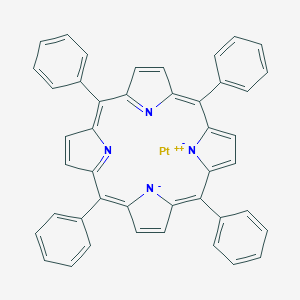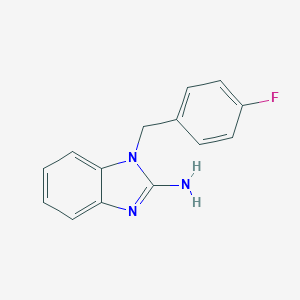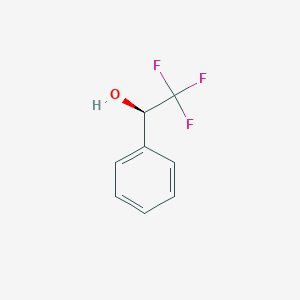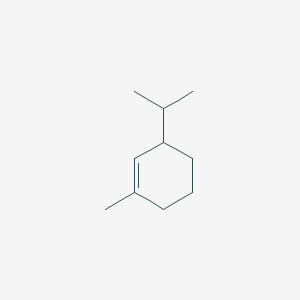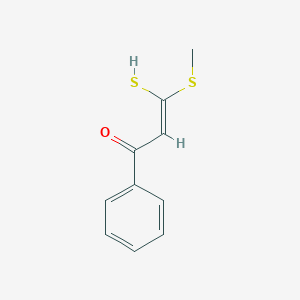
Cinnamic acid, beta-hydroxydithio-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, beta-hydroxydithio-, methyl ester, also known as 4-methylthio-3-butenyl is a natural compound found in various plants. It is a member of the cinnamic acid family, which is known for its biological and pharmacological activities. This compound has gained significant attention in scientific research due to its potential benefits in various fields.
Mecanismo De Acción
The exact mechanism of action of cinnamic acid, beta-hydroxydithio-, methyl ester is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Cinnamic acid, beta-hydroxydithio-, methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cinnamic acid, beta-hydroxydithio-, methyl ester has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit different biological effects depending on the cell type or experimental conditions.
Direcciones Futuras
There are several future directions for the research on cinnamic acid, beta-hydroxydithio-, methyl ester. One area of interest is the development of novel synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to determine the optimal conditions for its use in various applications.
Métodos De Síntesis
Cinnamic acid, beta-hydroxydithio-, methyl ester can be synthesized through various methods. One of the most common methods is the reaction between 3-methylthiopropionaldehyde and acrolein. This reaction is catalyzed by an enzyme called pyridoxal 5'-phosphate-dependent enzyme.
Aplicaciones Científicas De Investigación
Cinnamic acid, beta-hydroxydithio-, methyl ester has been extensively studied for its potential benefits in various fields. It has been found to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the food industry as a flavoring agent.
Propiedades
Número CAS |
13636-68-5 |
|---|---|
Nombre del producto |
Cinnamic acid, beta-hydroxydithio-, methyl ester |
Fórmula molecular |
C10H10OS2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
methyl (Z)-3-hydroxy-3-phenylprop-2-enedithioate |
InChI |
InChI=1S/C10H10OS2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
Clave InChI |
CZFGTEBAPGAKRP-JXMROGBWSA-N |
SMILES isomérico |
CS/C(=C/C(=O)C1=CC=CC=C1)/S |
SMILES |
CSC(=S)C=C(C1=CC=CC=C1)O |
SMILES canónico |
CSC(=CC(=O)C1=CC=CC=C1)S |
Sinónimos |
3-Hydroxy-3-phenylpropenedithioic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



